1-Ethynyl-4-vinyl-benzene

描述

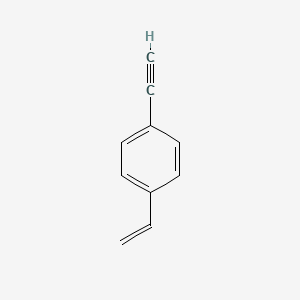

1-Ethynyl-4-vinyl-benzene is an organic compound with the molecular formula C10H8. It is characterized by the presence of both ethynyl and vinyl functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-vinyl-benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields high purity products .

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions: 1-Ethynyl-4-vinyl-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of halogenated benzene derivatives.

科学研究应用

1-Ethynyl-4-vinyl-benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials

作用机制

The mechanism of action of 1-Ethynyl-4-vinyl-benzene involves its interaction with various molecular targets. The ethynyl and vinyl groups can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity. These interactions can lead to the formation of reactive intermediates that further react with other molecules, facilitating various chemical transformations .

相似化合物的比较

- 1-Ethynyl-4-methylbenzene

- 1-Ethynyl-4-fluorobenzene

- 1-Ethynyl-4-nitrobenzene

Comparison: 1-Ethynyl-4-vinyl-benzene is unique due to the presence of both ethynyl and vinyl groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, 1-Ethynyl-4-methylbenzene lacks the vinyl group, resulting in different chemical behavior and applications .

生物活性

1-Ethynyl-4-vinyl-benzene (EVB) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with EVB, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of both ethynyl and vinyl groups attached to a benzene ring. Its chemical structure can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable anticancer activities. For instance, benzofuran derivatives, which share a similar aromatic framework, have shown significant growth inhibition against various cancer cell lines. In particular:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MDA-MB-435 | 2.68 |

| Compound D | NCI-H460 | 80.92 |

These findings suggest that the introduction of ethynyl and vinyl groups may enhance the anticancer efficacy of related compounds through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Research indicates that similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for cancer prevention .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Some studies indicate that EVB may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It has been suggested that EVB can modulate pathways such as NF-kB, which is critical in regulating immune response and cell survival.

- Interaction with DNA : The compound's ability to intercalate into DNA may lead to disruptions in replication and transcription processes, contributing to its anticancer effects.

Study 1: Antitumor Activity Evaluation

In a controlled study, researchers evaluated the antitumor activity of EVB in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.

Study 2: In Vitro Analysis

Another study focused on the cytotoxic effects of EVB on various cancer cell lines, including breast and prostate cancers. The IC50 values were determined, showcasing a dose-dependent response that reinforces the compound's potential as an anticancer drug.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethynyl-4-vinyl-benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Sonogashira coupling or Heck reactions to introduce ethynyl and vinyl groups onto the benzene ring. For example, analogous compounds like 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene are synthesized via palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (toluene or THF), and temperature (60–100°C). Optimize yields by monitoring reaction progress via TLC or GC-MS and purify via column chromatography using gradients of hexane/ethyl acetate.

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., ¹H NMR for vinyl protons at δ 5.2–6.5 ppm and ethynyl protons at δ 2.8–3.5 ppm).

- IR : Identify C≡C stretches (~2100 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .

- Mass Spectrometry : Compare experimental molecular ion peaks ([M]⁺) with theoretical values (e.g., C₁₀H₈: 128.06 g/mol).

- X-ray Crystallography : Resolve spatial arrangement for crystalline derivatives (e.g., analogous compounds in PubChem) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines for compounds with ethynyl/vinyl groups:

- Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact.

- Work under fume hoods to avoid inhalation of volatile intermediates.

- Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, polarizing the benzene ring and directing electrophilic substitution to the para position. Computational studies (DFT or HOMO-LUMO analysis) can quantify electron density distribution. For example, compare frontier molecular orbitals with analogous compounds like 1-Chloro-4-ethynylbenzene to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in polymer applications?

- Methodological Answer : Discrepancies may arise from varying catalyst systems or solvent polarities. Design a controlled study:

- Fix catalyst type (e.g., Pd/Cu) while varying solvents (DMF vs. THF).

- Use kinetic profiling (e.g., UV-Vis spectroscopy) to monitor reaction rates.

- Apply statistical tools (ANOVA) to identify significant variables. Reference methodologies from analogous styrene derivatives .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives under varying pH conditions?

- Methodological Answer : Employ quantum mechanical software (Gaussian, ORCA):

- Calculate Gibbs free energy (ΔG) for protonation/deprotonation at ethynyl and vinyl sites.

- Compare with experimental pKa values of structurally similar compounds (e.g., 4-Vinylbenzyl chloride).

- Validate using cyclic voltammetry to assess redox stability .

Q. Data Analysis & Reporting

Q. What are best practices for presenting raw and processed data in publications on this compound?

- Methodological Answer :

- Raw Data : Include NMR/IR spectra, chromatograms, and crystallographic parameters in appendices.

- Processed Data : Tabulate yields, selectivity ratios, and kinetic constants in the main text. Use SI units and error margins (e.g., ±0.5%).

- Follow IUPAC guidelines for compound naming and CAS registry cross-referencing (e.g., DTXSID50564127 in EPA databases) .

Q. How should researchers address uncertainties in spectroscopic assignments for complex derivatives of this compound?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with literature data for model compounds (e.g., 1-Ethynyl-4-nitrobenzene).

- Use deuterated solvents to eliminate solvent peaks in crowded regions .

Q. Tables

Table 1 : Key Physicochemical Properties of this compound Analogs

属性

IUPAC Name |

1-ethenyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-3-9-5-7-10(4-2)8-6-9/h1,4-8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLRMBKJBLNURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449082 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2499-64-1 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。